Lipophilicity Increase vs. Standard Boc-Ethanolamine
The target compound exhibits a calculated lipophilicity (XLogP3) of 3.9, which is substantially higher than the value of 0.2 for the simpler, widely-used building block tert-Butyl N-(2-hydroxyethyl)carbamate . This represents a +3.7 log unit increase, indicating a difference of over 5000-fold in the octanol-water partition coefficient, a key determinant of membrane permeability and non-specific binding.
+3.7 log units (>5000-fold)
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | tert-Butyl N-(2-hydroxyethyl)carbamate: 0.2 |
| Quantified Difference | +3.7 log units (over 5000-fold increase in partition coefficient) |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
This massively increased lipophilicity is critical for projects where passive membrane permeability or hydrophobic core binding is desired, and it dictates that the target compound cannot be replaced with simpler polar analogs without fundamentally altering the biodistribution or material solubility profile.
